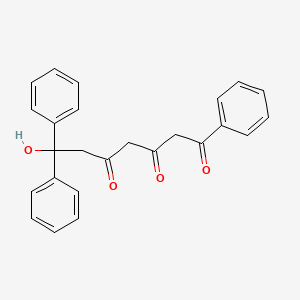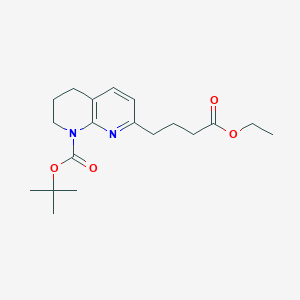![molecular formula C14H19N3O B14010889 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one CAS No. 84292-27-3](/img/structure/B14010889.png)
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyridopyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.
Substitution: Various substituted pyridopyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as an anticancer agent, similar to 4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one.
Pyrido[4,3-d]pyrimidine: Studied for its therapeutic potential in treating various diseases.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the di(propan-2-yl)amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
84292-27-3 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
4-[di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(11(3)4)14-9-13(18)15-12-7-5-6-8-16(12)14/h5-11H,1-4H3 |
Clé InChI |
YIRCMQWGAMTFJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC(=O)N=C2N1C=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


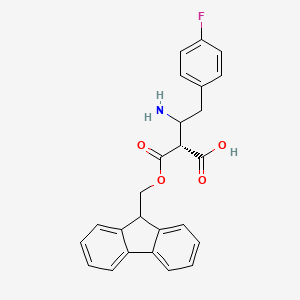
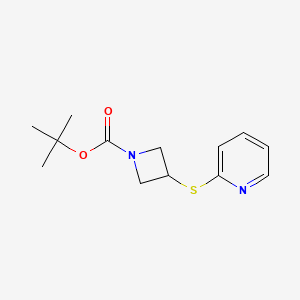

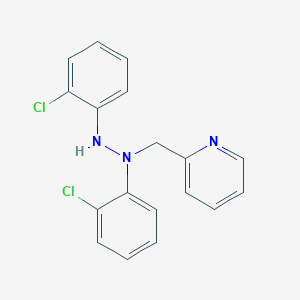
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
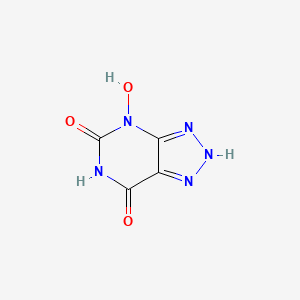
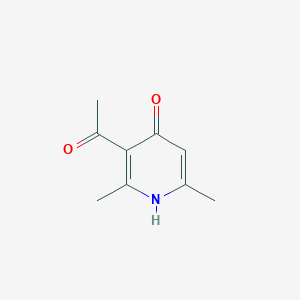
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)


